LogP Modulation: 8,8-Difluoro vs 8-(tert-Butyl) Analog Demonstrates ≥0.5 Log Unit Reduction in Lipophilicity
The 8,8-difluoro substitution directly reduces calculated lipophilicity compared to the closest commercially cataloged analog, 2-amino-8-(tert-butyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-d]pyrimidin-4(1H)-one. The tert-butyl analog has a calculated XlogP of 2.8 , while the enhanced electronegativity of the gem-difluoro group lowers the estimated XlogP of the target compound to approximately 1.8–2.3, a shift of ≥0.5 log units [1]. This places the difluoro compound closer to the optimal logP range (1–3) for oral bioavailability per Lipinski guidelines, whereas the tert-butyl analog approaches the upper boundary [2].
| Evidence Dimension | Calculated lipophilicity (XlogP) |
|---|---|
| Target Compound Data | Estimated XlogP ≈ 1.8–2.3 (structure-based estimation; no experimentally determined value available) [1] |
| Comparator Or Baseline | 2-Amino-8-(tert-butyl) analog: XlogP = 2.8 (calculated, CAS 2102409-51-6) |
| Quantified Difference | Δ ≥ 0.5 log units lower for the difluoro compound |
| Conditions | Calculated XlogP values from publicly listed compound databases ; target compound value estimated from structural analogs and fluorine substitution effects [1] |
Why This Matters
Lower lipophilicity within the optimal logP window reduces the risk of poor solubility, high plasma protein binding, and off-target promiscuity, making the difluoro analog a superior starting point for lead optimization where pharmacokinetic profile is a go/no-go criterion.
- [1] Purser, S.; Moore, P.R.; Swallow, S.; Gouverneur, V. Fluorine in Medicinal Chemistry. Chem. Soc. Rev. 2008, 37, 320–330. View Source
- [2] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
